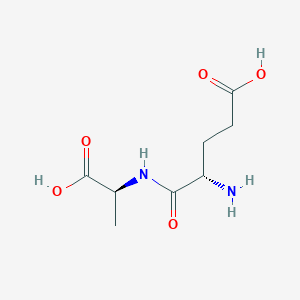

Glutamylalanine

概要

説明

Glutamylalanine is a naturally occurring dipeptide composed of glutamate and alanine. It plays a crucial role in the supply of glutamate to human erythrocytes, which are essentially impermeable to glutamate. This compound is essential for the synthesis of glutathione, an important antioxidant in the body .

準備方法

Synthetic Routes and Reaction Conditions

Glutamylalanine can be synthesized through the enzymatic action of transglutaminases, which catalyze the formation of γ-glutamylamines utilizing glutamyl residues and amine-bearing compounds such as lysyl residues and polyamines . The free γ-glutamylamines can be released from proteins by proteases in an intact form and can be catabolized to 5-oxo-L-proline and the free amine by γ-glutamylamine cyclotransferase .

Industrial Production Methods

Industrial production methods for this compound are not well-documented. the enzymatic synthesis involving transglutaminases and proteases could be scaled up for industrial applications, given the appropriate optimization of reaction conditions and enzyme availability.

化学反応の分析

Enzymatic Cleavage via γ-Glutamylcyclotransferase

γ-Glutamylalanine is a substrate for γ-glutamylcyclotransferase (EC 2.3.2.2), which catalyzes its breakdown into L-5-oxoproline (pyroglutamate) and L-alanine (Figure 1) . This reaction is critical in glutathione metabolism:Key Features :

- The enzyme exhibits broad specificity for γ-glutamyl-amino acids .

- Reaction kinetics favor substrates with small side chains (e.g., alanine) .

Role in the γ-Glutamyl Cycle

This compound is integral to the γ-glutamyl cycle , facilitating amino acid transport and glutathione recycling . Key reactions include:

Transpeptidation Reactions

D-Alanine γ-Glutamyltransferase (EC 2.3.2.14) catalyzes the transfer of the γ-glutamyl group from glutamine to D-alanine, forming γ-glutamyl-D-alanine :Implications :

- This reaction is critical in bacterial cell wall biosynthesis .

- The enzyme’s stereospecificity prevents activity on L-alanine .

pH-Dependent Ionization and Stability

This compound’s ionization state varies with pH, influencing its reactivity :

| pH Range | Dominant Form | Key Functional Groups |

|---|---|---|

| < 2.5 | Cationic () | Both carboxyl groups protonated. |

| 2.5–4.1 | Zwitterion () | One carboxyl deprotonated. |

| 4.1–9.5 | Anionic () | Both carboxyls deprotonated. |

| > 9.5 | Doubly Anionic () | Amino group deprotonated. |

Metabolic Pathways in Gluconeogenesis

This compound-derived alanine contributes to oxaloacetate synthesis via:

- Alanine Aminotransferase (ALT) :

- Pyruvate Carboxylase :

Data Tables

Table 1 : Key Enzymes Acting on this compound

| Enzyme | Reaction Catalyzed | Pathway |

|---|---|---|

| γ-Glutamylcyclotransferase | Cleaves γ-glutamylalanine to 5-oxoproline + alanine | Glutathione Metabolism |

| D-Alanine γ-Glutamyltransferase | Transfers γ-glutamyl group to D-alanine | Bacterial Cell Wall Synthesis |

| Alanine Aminotransferase | Converts alanine to pyruvate | Gluconeogenesis |

Table 2 : Physicochemical Properties of γ-Glutamylalanine

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 218.21 g/mol |

| Isoelectric Point (pI) | 3.83 |

| Solubility | 12.9 g/L (water) |

科学的研究の応用

Chemical Properties and Mechanisms

Glutamylalanine is involved in several biochemical pathways, particularly in glutathione metabolism. It acts as a substrate for enzymes such as gamma-glutamyltransferase, which catalyzes the hydrolysis of gamma-glutamyl bonds. This interaction is crucial for cellular functions, including antioxidant defense mechanisms and the synthesis of glutathione, a vital antioxidant in human cells .

Biochemical Pathways

| Pathway | Description |

|---|---|

| Glutathione Metabolism | Involved in the formation and regulation of glutathione levels in cells. |

| Gamma-Glutamyl Cycle | Participates in the recycling of glutathione and other gamma-glutamyl compounds. |

| Cell Signaling | Influences cellular signaling pathways related to oxidative stress responses. |

Chemistry

Research on this compound focuses on its role in enzymatic interactions within metabolic pathways. Studies have shown that it can induce glutathionuria when administered to animal models, highlighting its potential as a biomarker for oxidative stress .

Biology

This compound is essential for supplying glutamate to erythrocytes (red blood cells), which is critical for maintaining cellular homeostasis and metabolic functions. Its involvement in neurotransmission suggests potential implications for neurological studies .

Medicine

In medical research, this compound's antioxidant properties are being explored for their therapeutic potential in neurodegenerative diseases and cancer treatment strategies. For instance, it has been implicated in enhancing the efficacy of certain cancer therapies by modulating glutamine metabolism .

Case Study 1: Cancer Therapy

A study investigated the combination of this compound with other therapeutic agents in treating melanoma and renal cell carcinoma. The findings suggested that this compound could enhance the radiosensitivity of cancer cells, making them more susceptible to radiation therapy .

Case Study 2: Dietary Protein Intake

Research conducted on patients with chronic kidney disease identified gamma-glutamylalanine as a significant metabolite associated with dietary protein intake. This study utilized advanced metabolomics techniques to establish correlations between serum metabolites and dietary habits .

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings. The absorption, distribution, metabolism, and excretion (ADME) properties indicate that it enters human erythrocytes through specific membrane transport systems, influencing its bioavailability and therapeutic effects .

作用機序

Glutamylalanine exerts its effects through its role in the glutathione metabolism pathway. It is hydrolyzed by cytosolic red cell peptidases to supply glutamate for glutathione synthesis . The compound is also a substrate for γ-glutamylcyclotransferase, which cleaves it to form 5-oxo-L-proline and the free amine . This enzymatic activity is crucial for maintaining cellular antioxidant defenses and reducing oxidative stress .

類似化合物との比較

Similar Compounds

γ-Glutamylcysteinylglycine (Glutathione): A tripeptide composed of glutamate, cysteine, and glycine, which is one of the most abundant molecules in the body and plays a significant role in antioxidant defense.

γ-Glutamyltaurine: Known for its immunostimulatory activities and antagonistic effects against excitatory amino acids.

SCV-07: A γ-glutamyl compound with a broad spectrum of immunostimulatory activities.

Uniqueness

Glutamylalanine is unique in its specific role in supplying glutamate to erythrocytes and its involvement in the synthesis of glutathione . Unlike other γ-glutamyl compounds, it is directly involved in the hydrolysis and metabolism pathways that are crucial for cellular antioxidant defenses .

生物活性

Glutamylalanine is a dipeptide composed of the amino acids glutamic acid and alanine. It plays significant roles in various biological processes, including metabolism, neurotransmission, and cellular signaling. This article explores the biological activity of this compound, highlighting its metabolic pathways, physiological roles, and potential therapeutic implications.

Metabolic Pathways

This compound is involved in several key metabolic pathways:

- Amino Acid Metabolism : this compound serves as a substrate in the synthesis and degradation of amino acids. It participates in the transamination reactions facilitated by aminotransferases, contributing to nitrogen metabolism and amino acid homeostasis .

- Gamma-Glutamyl Cycle : This cycle is crucial for maintaining intracellular levels of glutathione, a vital antioxidant. This compound can be generated through the action of gamma-glutamyl transferases, which transfer gamma-glutamyl groups to amino acids, facilitating the synthesis of glutathione from its precursors .

- Neurotransmission : In the central nervous system, this compound may influence neurotransmitter release and neuronal communication. It has been implicated in glia-to-neuron signaling pathways that support memory formation through the modulation of neuronal metabolism .

Physiological Roles

The physiological roles of this compound extend across various systems:

- Antioxidant Defense : By participating in the gamma-glutamyl cycle, this compound contributes to the synthesis of glutathione, which protects cells from oxidative stress and maintains redox balance .

- Energy Metabolism : this compound can be utilized as an energy source under certain conditions, particularly in tissues with high metabolic demands such as the brain and muscles .

- Cell Signaling : It is involved in signaling pathways that regulate cellular responses to stress and nutrient availability, potentially influencing cell proliferation and survival .

Research Findings

Recent studies have focused on understanding the implications of this compound in health and disease:

- Cancer Metabolism : Research indicates that targeting glutamine metabolism—of which this compound is a part—can be a promising therapeutic strategy for cancer treatment. Overexpression of enzymes involved in glutamine metabolism has been linked to tumor progression and poor prognosis in various cancers .

- Hematopoiesis : A study demonstrated that microbial metabolites, including gamma-glutamyl compounds like this compound, can influence hematopoiesis (the formation of blood cellular components). This suggests potential therapeutic applications in managing blood disorders .

Case Studies

Several case studies illustrate the biological activity of this compound:

- Kidney Cancer : A study on chromophobe renal cell carcinoma (ChRCC) revealed altered levels of gamma-glutamyl amino acids, including this compound. The impairment of gamma-glutamyl transferase activity was associated with increased susceptibility to oxidative stress, indicating a potential target for therapeutic intervention .

- Neurodegenerative Diseases : Investigations into neuronal metabolism have shown that alterations in amino acid profiles, including those involving this compound, may contribute to neurodegenerative conditions by affecting synaptic function and neuronal health .

Data Table

The following table summarizes key findings related to the biological activity of this compound:

| Study Focus | Key Findings | Implications |

|---|---|---|

| Cancer Metabolism | Overexpression linked to tumor progression | Potential target for cancer therapies |

| Oxidative Stress | Impaired gamma-glutamyl transferase activity increases oxidative stress | Therapeutic target for ChRCC |

| Neurotransmission | Glia-to-neuron alanine transfer supports memory formation | Insights into neurodegenerative diseases |

| Hematopoiesis | Microbial metabolites influence blood cell formation | Potential treatment for blood disorders |

特性

IUPAC Name |

(4S)-4-amino-5-[[(1S)-1-carboxyethyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H14N2O5/c1-4(8(14)15)10-7(13)5(9)2-3-6(11)12/h4-5H,2-3,9H2,1H3,(H,10,13)(H,11,12)(H,14,15)/t4-,5-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JZDHUJAFXGNDSB-WHFBIAKZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)NC(=O)C(CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C(=O)O)NC(=O)[C@H](CCC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H14N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Glutamylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

21064-18-6 | |

| Record name | L-α-Glutamyl-L-alanine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=21064-18-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Glutamylalanine | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0003764 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of glutamylalanine?

A1: The molecular formula of this compound is C8H14N2O5. Its molecular weight is 218.21 g/mol.

Q2: Is there spectroscopic data available for this compound?

A2: Yes, spectroscopic techniques like 13C-NMR have been used to characterize this compound, particularly in the context of peptide synthesis and structural analysis. []

Q3: Does the position of the aspartic acid residue within a peptide affect its interaction with copper ions?

A3: Yes, research has shown that the position of aspartic acid within a peptide sequence significantly influences its interaction with copper(II) ions. For example, an N-terminal aspartic acid stabilizes copper complexes with one nitrogen atom coordinated, while aspartic acid in the second or third position stabilizes complexes with two or three nitrogen atoms coordinated, respectively. []

Q4: What is the role of this compound in the yeast Saccharomyces cerevisiae?

A4: In Saccharomyces cerevisiae, a repeating octapeptide sequence containing this compound (Lys-Arg-Glu-Ala-Glu-Ala) is found in the spacer region of the alpha-factor prepro region (MFα1p). This region is important for the secretion of proteins like alpha-amylase. Removing the Glu-Ala repeat from this spacer region reduces the efficiency of alpha-amylase secretion. []

Q5: What is the significance of this compound in the processing of prepro-alpha-factor-somatostatin hybrid peptides in mammalian cells?

A5: Studies in rat pituitary GH(3) cells have shown that a dipeptidyl aminopeptidase activity, potentially similar to the yeast STE13 enzyme, is present in the post-trans Golgi network compartment. This enzyme is responsible for removing the Glu-Ala spacer sequence from hybrid proteins containing the prepro region of yeast alpha-factor and anglerfish somatostatin. This suggests a conserved mechanism for protein secretion between yeast and mammalian cells. []

Q6: Does this compound play a role in the substrate specificity of casein kinase-2 (CK-2)?

A6: Research suggests that while an extended acidic cluster on the C-terminal side of the target serine is essential for CK-2 activity, a glutamic acid residue at position +3 relative to serine is particularly crucial for triggering phosphorylation. This is evident in the significantly lower Vmax of the peptide Ser-Glu-Glu-Ala-Glu-Glu compared to Ser-Glu-Ala-Glu-Glu-Glu, despite similar Km values. []

Q7: Has this compound been found in natural sources other than yeast?

A7: Yes, γ-L-glutamyl-L-alanine has been identified in iris leaf tissue, marking the first conclusive evidence of its existence in plants. []

Q8: What is the relevance of the Glu-Ala repeat in the context of porcine epidermal growth factor (pEGF) expression in Pichia pastoris?

A8: When using the α-factor signal peptide for pEGF expression in Pichia pastoris, incomplete signal peptide cleavage can result in a mixture of Glu-Ala-pEGF and pEGF. To obtain pure pEGF, the Glu-Ala repeat residues at the N-terminal can be deleted from the expression construct. This modification allows for the production of a homogenous pEGF protein. []

Q9: Is there evidence of this compound being involved in bacterial metabolic pathways?

A9: Yes, this compound is a component of the chromogenic substrate γ-Glu-Ala-Gly-pNA used to study the amidase activity of the bifunctional glutathionylspermidine synthetase/amidase enzyme from Escherichia coli. This enzyme plays a role in the synthesis and breakdown of glutathionylspermidine (Gsp), a metabolite involved in oxidative stress response in bacteria and some parasites. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。